Cyclofenil is a highly lipophilic, non-steroidal selective estrogen receptor modulator (SERM) characterized by its symmetrical bis-(4-hydroxyphenyl)methylidenecyclohexane core, formulated as a diacetate prodrug . Unlike conventional triarylethylene-based SERMs, Cyclofenil is entirely free of cis-trans isomerism, providing a structurally rigid and highly reproducible baseline for advanced chemical synthesis and receptor-targeted conjugation [1]. In procurement and material selection, it is primarily valued for its high organic solubility (LogP ~5.9), predictable pharmacokinetic clearance, and its ability to act as a high-affinity precursor scaffold for developing selective estrogen receptor downregulators (SERDs) and targeted fluorescent probes without the stereochemical confounding inherent to legacy alternatives [REFS-1, REFS-2].
Substituting Cyclofenil with more common in-class alternatives like Clomiphene Citrate or Tamoxifen introduces severe stereochemical and pharmacokinetic liabilities into research and manufacturing workflows [1]. Clomiphene is a racemic mixture of enclomiphene and zuclomiphene; the latter isomer exhibits prolonged tissue retention, lingering for weeks and confounding time-sensitive in vivo assays or dynamic receptor studies [2]. Furthermore, the triarylethylene core of these generic substitutes inherently possesses cis-trans isomerism, which complicates downstream synthetic conjugation and requires costly chromatographic separation to ensure batch-to-batch consistency[3]. Cyclofenil’s absolute structural symmetry eliminates these stereochemical artifacts, ensuring that downstream conjugates and formulations maintain uniform binding kinetics and predictable clearance profiles [REFS-1, REFS-3].
A critical procurement advantage of Cyclofenil is its symmetrical bis-(4-hydroxyphenyl)methylidenecyclohexane core, which fundamentally lacks the capacity for cis-trans isomerism [1]. In contrast, triarylethylene-based comparators like Tamoxifen and Clomiphene exist as mixtures of geometric isomers (e.g., E/Z or enclomiphene/zuclomiphene) that possess divergent biological activities and require complex separation during derivative synthesis [1]. Using Cyclofenil as a synthetic precursor guarantees 100% isomeric uniformity in the final product.
| Evidence Dimension | Presence of Geometric (Cis-Trans) Isomers |
| Target Compound Data | 0 isomers (Symmetrical core) |
| Comparator Or Baseline | Clomiphene/Tamoxifen (Multiple E/Z isomers requiring separation) |
| Quantified Difference | Complete elimination of stereoisomer-driven batch variability |
| Conditions | Precursor evaluation for SERD and fluorescent probe synthesis |
Eliminates the need for costly and yield-reducing chiral or geometric separations during the synthesis of targeted drug conjugates.
When utilized as a targeting moiety, the active diphenol metabolite of Cyclofenil (F6060) demonstrates exceptionally high binding affinity for estrogen receptors, often matching or exceeding that of endogenous estradiol in competitive radiometric assays [1]. Compared to the lower relative binding affinity (RBA) of the clomiphene scaffold, the cyclofenil core provides a tighter receptor interaction, making it a highly preferred anchor for delivering cytotoxic payloads (e.g., combretastatin hybrids) directly to ER-positive tissues[REFS-1, REFS-2].
| Evidence Dimension | Relative Binding Affinity (RBA) to ERα/ERβ |
| Target Compound Data | RBA ≈ 100 (Comparable to Estradiol) |
| Comparator Or Baseline | Tamoxifen/Clomiphene scaffolds (Significantly lower RBA than Estradiol) |
| Quantified Difference | Cyclofenil core achieves multi-fold higher receptor affinity than legacy SERM scaffolds |
| Conditions | Competitive radiometric binding assay with [3H]estradiol |
Ensures maximum target engagement when synthesizing ER-directed therapeutics or diagnostic imaging agents.
In animal modeling and dynamic receptor studies, the prolonged retention of generic SERMs invalidates sequential testing. Clomiphene Citrate contains the zuclomiphene isomer, which resists clearance and remains detectable in tissues for weeks after administration [1]. Cyclofenil lacks this persistent isomer, offering a much more rapid and predictable clearance profile. This allows researchers to induce transient ER modulation without permanently saturating the receptors or confounding subsequent experimental phases [1].
| Evidence Dimension | In Vivo Tissue Retention and Clearance |
| Target Compound Data | Rapid clearance (days) |
| Comparator Or Baseline | Clomiphene Citrate (Zuclomiphene retention for weeks) |
| Quantified Difference | Prevention of multi-week receptor blockade |
| Conditions | In vivo pharmacokinetic tracking and receptor recovery models |
Allows for precise, time-controlled receptor modulation in animal models without the multi-week data contamination caused by clomiphene.
Unlike Clomiphene, which is typically procured as a polar citrate salt, Cyclofenil is a neutral diacetate prodrug with high lipophilicity (LogP ~5.9) . This structural feature grants it excellent solubility in organic solvents (e.g., ≥10 mg/mL in DMSO) and facilitates direct incorporation into hydrophobic polymer matrices, lipid nanoparticles, or organic synthesis reactions without the need for prior free-base conversion steps [REFS-1, REFS-2].
| Evidence Dimension | Partition Coefficient (LogP) and Organic Solubility |
| Target Compound Data | LogP ~5.9; Highly soluble in organic phases |
| Comparator Or Baseline | Clomiphene Citrate (Polar salt requiring free-basing for organic reactions) |
| Quantified Difference | Direct organic phase compatibility without pretreatment |
| Conditions | Standard laboratory formulation and synthetic preparation |
Streamlines manufacturing and formulation workflows by eliminating the time and yield losses associated with desalting or free-basing polar SERM salts.
Due to its absolute stereochemical purity and exceptionally high receptor binding affinity, Cyclofenil is the premier precursor scaffold for synthesizing targeted therapeutics, such as linking cytotoxic agents (e.g., combretastatin) to ER-positive tumor cells, avoiding the isomer-separation bottlenecks of tamoxifen derivatives [1].
The symmetrical, rigid core of Cyclofenil is highly effective at distorting the conformation of the ER ligand-binding domain. It is heavily procured as a foundational building block for designing novel SERDs that trigger receptor degradation rather than mere antagonism [2].
For researchers conducting cyclic or time-sensitive in vivo studies, Cyclofenil provides a reliable method to induce transient ER modulation. Its rapid clearance profile prevents the multi-week receptor blockade and data contamination commonly caused by the zuclomiphene isomer in clomiphene citrate [3].
Leveraging its high LogP and neutral diacetate prodrug structure, Cyclofenil is the preferred SERM baseline for direct encapsulation into hydrophobic lipid nanoparticles or organic-phase polymer matrices, completely bypassing the free-basing steps required for polar salts .
Irritant;Health Hazard